5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex organic compound that belongs to the class of triazinoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the Sandmeyer reaction of 2-methyl (ethyl)aniline to produce 7-methyl (ethyl) isatins. These isatins are then brominated using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl (ethyl) isatins . The final step involves the condensation of these intermediates with thiosemicarbazide in the presence of dioxane and potassium carbonate to form the desired triazinoindole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and thiol functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions (Fe²⁺) and not to ferric ions (Fe³⁺), which is crucial for its anticancer activity . The induction of apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 3-(methylthio)-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole
Uniqueness
5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to selectively chelate ferrous ions and induce apoptosis in cancer cells makes it particularly valuable for anticancer research .
Properties
Molecular Formula |
C17H13BrN4S |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
5-benzyl-6-bromo-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H13BrN4S/c1-10-7-12-14-16(19-17(23)21-20-14)22(15(12)13(18)8-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,21,23) |
InChI Key |
SWMFFRRJADWWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C3=NC(=S)NN=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
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